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Abstract
This technical guide provides a comprehensive analysis of the structural and spectroscopic

properties of 2-{[(4-Chlorophenyl)amino]methyl}phenol (Molecular Formula: C₁₃H₁₂ClNO,

Molecular Weight: 233.70 g/mol ). While this compound is commercially available, detailed

spectroscopic data is not widely published. This document bridges that gap by integrating

established crystallographic data with predictive analyses of its spectral characteristics. We

present a robust framework for understanding its molecular structure, predicted behavior under

various spectroscopic techniques (FT-IR, UV-Vis, NMR, and MS), and the computational

methods used to model these properties. This guide is intended for researchers, scientists, and

professionals in drug development who require a deep, predictive understanding of this

molecule's physicochemical characteristics.

Introduction and Molecular Overview
2-{[(4-Chlorophenyl)amino]methyl}phenol is an organic compound featuring a phenol group

and a 4-chloroaniline group linked by a methylene bridge. Its structure presents several points

of interest for researchers, including the potential for intramolecular and intermolecular

hydrogen bonding, which significantly influences its solid-state architecture and potential
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applications. Organic amino compounds, a class to which this molecule belongs, have

garnered attention for their potential use as phase transition dielectric materials, which have

applications in memory storage.

The core structure, confirmed by X-ray crystallography, reveals a non-planar conformation

where the two benzene rings are twisted relative to each other. This steric arrangement,

combined with the electronic properties of the hydroxyl, amino, and chloro substituents,

dictates the molecule's spectroscopic fingerprint.

Molecular Structure and Solid-State Conformation
The definitive three-dimensional structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol has

been elucidated by single-crystal X-ray diffraction, providing an authoritative foundation for

understanding its properties.

Crystallographic Data
The compound crystallizes in a triclinic system. A key structural feature is the significant torsion

between the two aromatic rings; they are twisted from each other by a dihedral angle of 68.60°.

This non-planar arrangement minimizes steric hindrance between the two bulky ring systems.

In the crystal lattice, the structure is stabilized by a network of intermolecular hydrogen bonds.

Specifically, the hydroxyl proton (O-H) of one molecule forms a hydrogen bond with the amino

nitrogen (N-H) of a neighboring molecule, and vice-versa. This reciprocal O—H⋯N and N—

H⋯O bonding creates distinct ring motifs (R⁴₄(8) loops) that link molecules into one-

dimensional chains, playing a crucial role in the stability of the crystal structure.

Molecular Structure Diagram
The following diagram illustrates the atomic connectivity and fundamental structure of the

molecule.

Caption: Molecular structure of 2-{[(4-Chlorophenyl)amino]methyl}phenol.

Synthesis Methodology
While the compound is commercially available, a standard laboratory synthesis can be

achieved via reductive amination. This method is superior to direct condensation for producing
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a saturated amine linker.

Proposed Synthetic Workflow: Reductive Amination
This two-step, one-pot procedure involves the initial formation of a Schiff base (imine)

intermediate, which is then reduced in situ to the final secondary amine product.

Step 1: Imine Formation. Salicylaldehyde (1 equivalent) and 4-chloroaniline (1 equivalent) are

dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at

room temperature. The aldehyde and amine condense to form an imine intermediate, with the

concurrent elimination of water.

Step 2: In Situ Reduction. A mild reducing agent, such as sodium borohydride (NaBH₄), is

added portion-wise to the reaction mixture. The NaBH₄ selectively reduces the C=N double

bond of the imine to a C-N single bond, yielding the target 2-{[(4-
Chlorophenyl)amino]methyl}phenol.

Experimental Protocol: Reductive Amination
Reaction Setup: To a round-bottom flask, add salicylaldehyde (1.0 eq) and methanol (approx.

0.5 M). Stir until fully dissolved.

Amine Addition: Add 4-chloroaniline (1.0 eq) to the solution. Stir the mixture at room

temperature for 1-2 hours to allow for imine formation.

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium

borohydride (1.5 eq) in small portions over 30 minutes, monitoring for gas evolution.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates

the disappearance of the imine intermediate.

Workup: Quench the reaction by the slow addition of water. Reduce the solvent volume via

rotary evaporation. Extract the aqueous residue with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel or by recrystallization.
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Caption: Workflow for the synthesis via reductive amination.

Predicted Spectroscopic Profile & Analysis
Protocols
In the absence of published spectra, a predictive analysis based on the known molecular

structure provides valuable insights for compound identification and characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. The

predicted spectrum of the title compound is expected to show characteristic absorption bands

corresponding to its key structural motifs.[1]

Predicted FT-IR Data:

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode
Expected
Appearance

3400 - 3200 O-H (Phenol) Stretching (H-bonded)
Broad, Medium-

Strong

3400 - 3300 N-H (Amine) Stretching Sharp, Medium

3100 - 3000 Aromatic C-H Stretching Sharp, Weak-Medium

2950 - 2850 Methylene C-H Stretching Sharp, Weak-Medium

~1600, ~1475 Aromatic C=C Ring Stretching
Sharp, Medium-

Strong

1260 - 1180 C-N (Aryl Amine) Stretching Medium

1250 - 1200 C-O (Phenol) Stretching Strong

1100 - 1000 C-Cl (Aryl) Stretching Strong

Protocol for FT-IR Analysis (ATR Method):
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Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a

background scan to capture the spectrum of the ambient environment (CO₂, H₂O), which will

be subtracted from the sample spectrum.[2]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between

the sample and the crystal.

Data Acquisition: Initiate the sample scan. Co-add multiple scans (e.g., 16 or 32) to improve

the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background and

perform a Fourier transform to generate the final infrared spectrum.[2]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated π-systems.[3] The title compound contains two

chromophores: the phenol ring and the 4-chlorophenyl ring.

Predicted UV-Vis Absorption:

π → π* Transitions: Strong absorptions are expected in the 200-280 nm range, characteristic

of the benzene rings. The phenol moiety typically shows a primary band around 210 nm and

a secondary (benzenoid) band around 270 nm.

n → π* Transitions: Weaker absorptions may occur at longer wavelengths (>280 nm) due to

the presence of non-bonding electrons on the oxygen and nitrogen atoms.

Solvent Effects: The position and intensity of these peaks may shift depending on the polarity

of the solvent used (solvatochromism).[4]

Protocol for UV-Vis Analysis:

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar

range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0

AU).

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a

baseline correction (blank) across the desired wavelength range (e.g., 200-400 nm).[5][6]

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the

spectrophotometer and record the absorbance spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule.[7]

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.0 - 7.0 Singlet (broad) 1H Phenolic -OH

Deshielded,

acidic proton.

Position is

concentration

and solvent

dependent.

7.26 Multiplet 4H Aromatic C-H

Protons on the 4-

chlorophenyl

ring. Appears as

a complex

multiplet due to

symmetry

(AA'BB' system).

7.20 - 6.70 Multiplet 4H Aromatic C-H

Protons on the

phenol ring,

exhibiting

complex splitting

patterns.

~4.5 - 3.5 Singlet (broad) 1H Amine -NH

Position and

broadening are

dependent on

solvent and

exchange rate.

~4.30 Singlet 2H Methylene -CH₂-

Singlet due to no

adjacent protons.

Position is

deshielded by

the adjacent N

and aromatic

ring.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0 ppm):
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Chemical Shift (δ, ppm) Assignment Rationale

~155 C-OH
Phenolic carbon, strongly

deshielded by oxygen.

~145 C-N
Aromatic carbon attached to

nitrogen.

~130 - 115 Aromatic C/C-H
Signals for the 10 remaining

aromatic carbons.

~125 C-Cl
Aromatic carbon attached to

chlorine.

~48 Methylene -CH₂-
Aliphatic carbon, deshielded

by the attached nitrogen.

Protocol for NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS)

as an internal standard if the solvent does not contain it.[8]

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 90° pulse, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. This requires a larger

number of scans due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift

scale to the TMS signal (0 ppm).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.[10]

Predicted Mass Spectrum Data (Electron Ionization - EI):

Molecular Ion (M⁺): An observable molecular ion peak is expected at m/z ≈ 233,

corresponding to the molecular weight of C₁₃H₁₂³⁵ClNO. A smaller peak at m/z ≈ 235 (the

M+2 peak) should be present with approximately one-third the intensity of the M⁺ peak,

which is the characteristic isotopic signature of a single chlorine atom.

Major Fragmentation Pathways: The most likely fragmentation is the benzylic cleavage of the

C-N bond, as this forms a stable tropylium-like cation.[11][12]

Fragment 1: Loss of the chlorophenylamino radical (•NH-C₆H₄Cl) to give a fragment at m/z

≈ 107. This is often the base peak.

Fragment 2: Loss of the hydroxybenzyl radical (•CH₂-C₆H₄OH) to give a fragment at m/z ≈

126/128.

Computational Modeling and Analysis
To supplement predictive analysis, Density Functional Theory (DFT) calculations can be

employed to compute theoretical spectroscopic data, offering a powerful method for validating

experimental results.[13][14]

DFT Methodology
A common and effective approach involves using the B3LYP functional with a 6-311++G(d,p)

basis set.[15]

Geometry Optimization: The first step is to find the lowest energy conformation of the

molecule.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

geometry to predict the FT-IR spectrum. The calculated frequencies are often scaled by a

factor (e.g., ~0.967) to better match experimental values.[15]
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NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to

calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts

relative to a computed TMS standard.[15][16]

UV-Vis Calculation: Time-Dependent DFT (TD-DFT) is used to calculate the electronic

excitation energies and oscillator strengths, which can be used to simulate the UV-Vis

spectrum.[15]

Computational Workflow Diagram

Input

DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Predicted Data

Initial 3D Structure Geometry Optimization

Frequency Calculation

GIAO NMR Calculation

TD-DFT UV-Vis Calc.

FT-IR Spectrum

NMR Chemical Shifts

UV-Vis Spectrum

Click to download full resolution via product page

Caption: Workflow for DFT-based prediction of spectroscopic data.

Conclusion
This technical guide provides a multi-faceted analysis of 2-{[(4-
Chlorophenyl)amino]methyl}phenol. By integrating authoritative X-ray crystallographic data

with well-established principles of spectroscopic interpretation and computational chemistry, we

have constructed a comprehensive predictive profile of the molecule. The detailed structural

features, including the significant inter-ring dihedral angle and the hydrogen-bonding network,

are key to its solid-state properties. The predicted FT-IR, UV-Vis, NMR, and MS data presented

herein, along with the detailed experimental protocols, offer researchers a robust framework for

the identification, characterization, and further investigation of this compound in various

scientific and industrial applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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